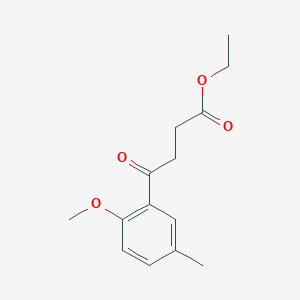

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Overview

Description

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, also known as ethyl 4-methoxy-5-methylphenyl-4-oxobutanoate, is a natural ester compound found in a variety of plant species, including certain fruits and vegetables. It is a phenolic compound that has been studied for its potential medicinal applications, such as its antioxidant and anti-inflammatory properties. This compound has also been found to have potential applications in laboratory experiments, such as in the synthesis of other molecules and in the study of its biochemical and physiological effects.

Scientific Research Applications

Antioxidant Properties

Research on derivatives closely related to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has shown notable antioxidant properties. For instance, Stanchev et al. (2009) investigated the antioxidant activity of several 4-hydroxycoumarin derivatives, including compounds with structural similarities to this compound. Their study found that these compounds exhibit significant scavenger activity against free radicals, highlighting their potential for antioxidant applications (Stanchev et al., 2009).

Synthesis of Fluorobenzopyran-4(2)-ones

Kisil et al. (2001) explored the synthesis of fluorobenzopyran-4(2)-ones, starting from compounds including ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate, a derivative of interest. This work illustrates the role of such chemicals in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry for their unique biological activities (Kisil et al., 2001).

Growth-Regulating Activity on Plants

Another study by Stanchev et al. (2010) investigated the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. They discovered that these compounds could significantly affect the growth of soybean plants, potentially offering a method to control plant growth and health (Stanchev et al., 2010).

Synthesis of Heterocycles

Honey et al. (2012) reported on the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound similar in reactivity to this compound, as a precursor in the synthesis of diverse trifluoromethyl heterocycles. This demonstrates the potential of such compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Honey et al., 2012).

Mechanism of Action

Target of Action

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a complex organic compoundIt’s structurally related to 2-methoxy-4-methylphenol , which is used in laboratory chemicals and synthesis of substances .

Mode of Action

Based on its structural similarity to 2-methoxy-4-methylphenol , it may interact with biological targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical reactions .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have various biological effects .

Future Directions

Properties

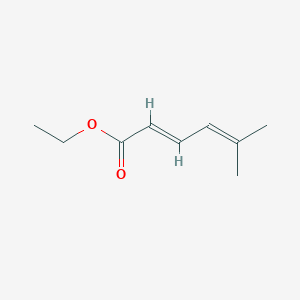

IUPAC Name |

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANEXPTGYOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603894 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108124-66-9 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

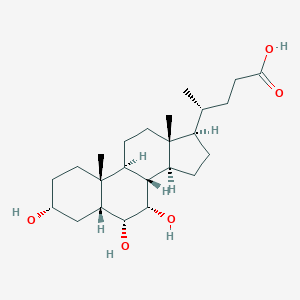

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)

![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)